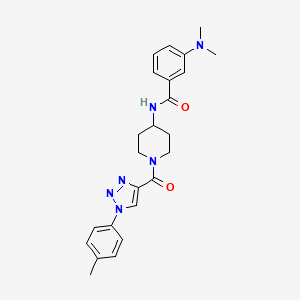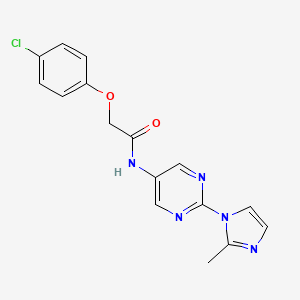
2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPI-455 and is a selective inhibitor of a protein called bromodomain and extra-terminal domain (BET) proteins. BET proteins are known to play a critical role in the regulation of gene expression, making them an attractive target for therapeutic intervention in a variety of diseases.
科学的研究の応用
CPI-455 has been shown to have potential applications in a variety of scientific research areas, including cancer, inflammation, and cardiovascular disease. In cancer research, CPI-455 has been found to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, breast cancer, and prostate cancer. Inflammation is another area where CPI-455 has shown promise, with studies demonstrating its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, CPI-455 has been shown to have cardioprotective effects in animal models of heart failure.
作用機序
The mechanism of action of CPI-455 is based on its ability to selectively inhibit 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide proteins, which are known to play a critical role in the regulation of gene expression. 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide proteins bind to acetylated histones, which are involved in the packaging of DNA, and promote the recruitment of transcriptional machinery to activate gene expression. By inhibiting 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide proteins, CPI-455 can disrupt this process and reduce the expression of genes involved in disease progression.
Biochemical and Physiological Effects
CPI-455 has been shown to have several biochemical and physiological effects in animal models. In cancer research, CPI-455 has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of genes involved in cancer progression. Inflammation is another area where CPI-455 has shown promise, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, CPI-455 has been shown to have cardioprotective effects, including reducing cardiac hypertrophy and improving cardiac function in animal models of heart failure.
実験室実験の利点と制限
CPI-455 has several advantages for use in lab experiments. It is a highly selective inhibitor of 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide proteins, which reduces the potential for off-target effects. Additionally, CPI-455 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to the use of CPI-455 in lab experiments. For example, it may not be suitable for use in certain animal models due to species-specific differences in 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide protein expression. Additionally, the high potency of CPI-455 may require careful dosing to avoid toxicity.
将来の方向性
There are several future directions for the study of CPI-455. One area of interest is the development of combination therapies that include CPI-455 with other drugs to enhance its therapeutic effects. Additionally, there is interest in exploring the potential use of CPI-455 in other disease areas, such as neurological disorders and viral infections. Finally, further studies are needed to fully understand the mechanism of action of CPI-455 and its potential off-target effects.
合成法
The synthesis of CPI-455 involves several steps, starting with the reaction of 4-chlorophenol with 2,6-dichloropyrimidine to form 2-(4-chlorophenoxy)pyrimidine. This intermediate is then reacted with 2-methylimidazole to form 2-(2-methyl-1H-imidazol-1-yl)pyrimidine-5-carboxylic acid, which is subsequently converted to the final product, CPI-455, through a coupling reaction with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-11-18-6-7-22(11)16-19-8-13(9-20-16)21-15(23)10-24-14-4-2-12(17)3-5-14/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDOCMGJFWBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

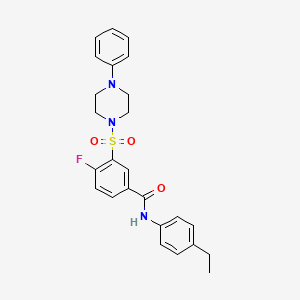

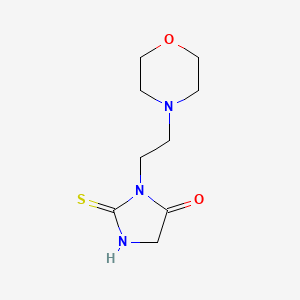

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2623951.png)
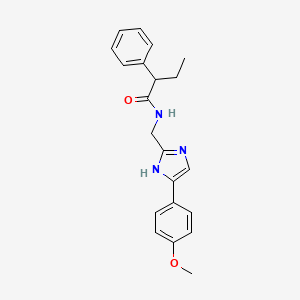
![1-(2-Chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2623955.png)
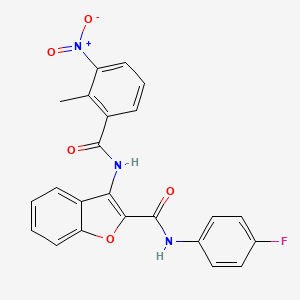
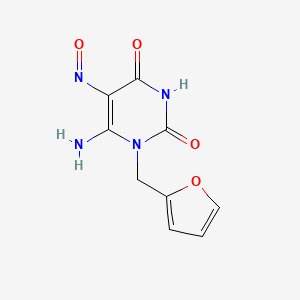

![N-(3-methoxypropyl)-4-[3-(3-methylbenzyl)-2-oxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2623961.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623962.png)

